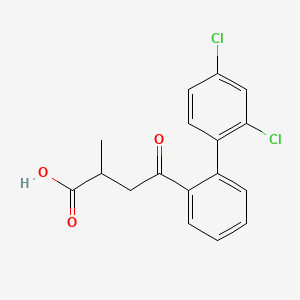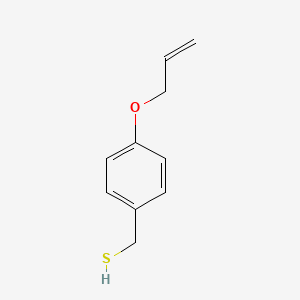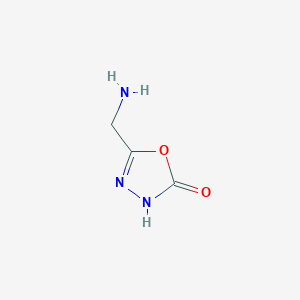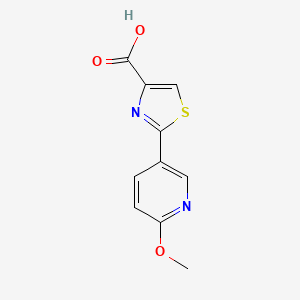
2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid
説明
2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of 6-methoxy-3-pyridinecarboxylic acid with thioamides under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-(6-Methoxy-3-pyridyl)thiazole-4-carboxaldehyde or this compound.
Reduction: Formation of 2-(6-Methoxy-3-piperidyl)thiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their function and leading to various biological effects.
類似化合物との比較
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-(4-Methoxyphenyl)thiazole-4-carboxylic acid: Features a phenyl ring instead of a pyridine ring.
2-(6-Methoxy-3-pyridyl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.
Uniqueness: 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
2-(6-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-8-3-2-6(4-11-8)9-12-7(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
AUBZNYZYVHFMLW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


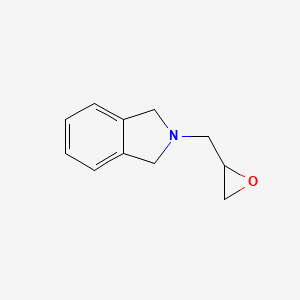

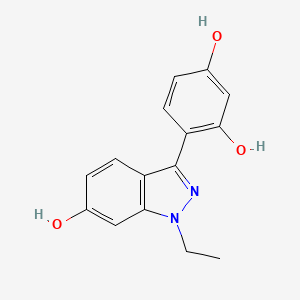
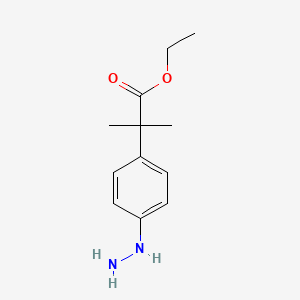
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)

